N'-(5-溴吡啶-2-基)乙酰肼

描述

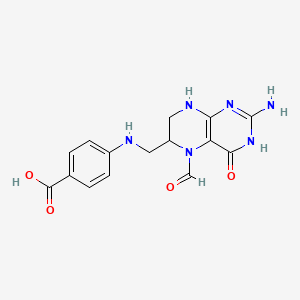

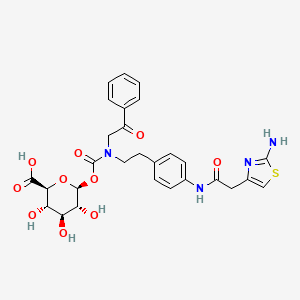

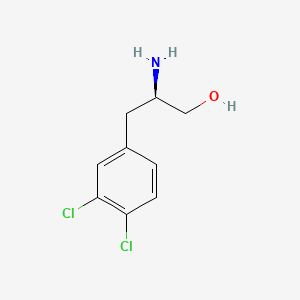

N’-(5-Bromopyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H8BrN3O . It has an average mass of 230.062 Da and a monoisotopic mass of 228.985062 Da .

Molecular Structure Analysis

The molecular structure of N’-(5-Bromopyridin-2-yl)acetohydrazide consists of a pyridine ring attached to an acetohydrazide group . The pyridine ring contains a bromine atom, which contributes to the compound’s reactivity.Physical And Chemical Properties Analysis

N’-(5-Bromopyridin-2-yl)acetohydrazide has a molecular weight of 230.06200 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available sources .科学研究应用

合成和抗癌活性

N'-(5-溴吡啶-2-基)乙酰肼可作为合成具有重要生物活性的多种衍生物的前体。例如,从这种化合物合成的新型衍生物显示出对癌细胞系的显著细胞毒效应。一项研究突出了合成的衍生物对人类乳腺癌细胞表现出显著的细胞毒效应,其中一种化合物的活性明显优于其他合成的化合物甚至参考药物阿霉素(Hossa F. Al Shareef, 2020)。这表明N'-(5-溴吡啶-2-基)乙酰肼衍生物在新型抗癌药物的开发中具有潜力。

抗菌活性

N'-(5-溴吡啶-2-基)乙酰肼的衍生物也具有抗菌性能。对含有抗吡啄酮和三唑基团的一些卡巴硫脲衍生物的环化研究,起始于乙酰肼衍生物,显示出良好的抗菌活性(Hacer Bayrak et al., 2010)。这表明这些化合物在创造新的抗菌剂以对抗各种细菌和真菌感染中具有潜力。

苯并噻唑酰肼的合成作为抗癌剂

另一个重要的应用涉及苯并噻唑酰肼的合成作为抗癌剂。一项研究展示了2-((5-取代苯并噻唑-2-基)硫基)-N’-(2-(4-(取代苯基)乙烯基)乙酰肼衍生物的合成和评估,研究了它们可能的抗癌活性。这些衍生物显示出对多种癌细胞系,包括C6、A549、MCF-7和HT-29的细胞毒活性,突显了它们作为抗癌剂的潜力(Derya Osmaniye et al., 2018)。

安全和危害

N’-(5-Bromopyridin-2-yl)acetohydrazide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

属性

IUPAC Name |

N'-(5-bromopyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-5(12)10-11-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNGAKFSQJFTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682417 | |

| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(5-Bromopyridin-2-yl)acetohydrazide | |

CAS RN |

1199773-29-9 | |

| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

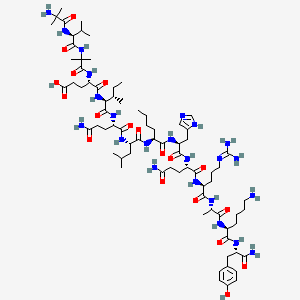

![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)